ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Description
ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a bi-heterocyclic compound featuring a thiazole core linked to a substituted isoxazole moiety via an amide bond. The thiazole ring is substituted at the 4-position with an ethyl acetate group and at the 2-position with a [(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino group. Its synthesis likely involves multi-step reactions, including amidation and heterocyclic ring formation, as inferred from analogous pathways in the literature .
Properties
IUPAC Name |
ethyl 2-[2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-3-24-14(22)9-13-10-26-18(19-13)20-17(23)15-11(2)25-21-16(15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPOSSFBZYPLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving a nitrile oxide and an alkene.
Thiazole Ring Formation: The thiazole ring is then synthesized by reacting a thioamide with a haloketone under basic conditions.
Coupling Reaction: The isoxazole and thiazole rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Ethyl 2-(2-{[(5-Methyl-3-Phenyl-4-Isoxazolyl)Carbonyl]Amino}-1,3-Thiazol-4-Yl)Acetate exhibits several biological activities:
- Antimicrobial Activity : Research indicates that compounds containing isoxazole and thiazole moieties have demonstrated antimicrobial properties. For instance, similar compounds have been studied for their effectiveness against various bacterial strains, suggesting that this compound may also possess such activity .
- Anticancer Potential : The structural components of this compound may contribute to its potential as an anticancer agent. Isoxazole derivatives have been reported to inhibit cancer cell proliferation in vitro, indicating a promising avenue for further exploration .
- Enzyme Inhibition : Some studies suggest that compounds with isoxazole and thiazole rings can act as enzyme inhibitors, potentially impacting metabolic pathways relevant to diseases such as diabetes and cancer .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Drug Development : The compound's unique structure makes it a candidate for drug development targeting specific receptors or enzymes involved in disease processes. For example, isoxazole derivatives are being investigated for their role in developing drugs that target lysophosphatidic acid (LPA) receptors, which are implicated in cancer progression .
- Synthesis of Intermediates : This compound can serve as an intermediate in the synthesis of other biologically active molecules, enhancing its utility in pharmaceutical chemistry. It has been noted for use in synthesizing penicillin derivatives, showcasing its versatility in medicinal chemistry .
Case Study 1: Antimicrobial Efficacy
A study conducted on various isoxazole derivatives showed that those with thiazole substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that a related isoxazole compound inhibited the growth of human breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or protein function.
Pathways Involved: It may interfere with cellular pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the thiazole substituents or the heterocyclic moieties. Below is a comparative analysis of key derivatives:
Structural Analogues and Substituent Variations
Physicochemical and Functional Implications
- Isoxazole vs. Oxadiazole : The isoxazole group in the target compound may confer greater metabolic stability compared to oxadiazole-thiol derivatives due to reduced susceptibility to hydrolysis .
- Formylamino or benzyloxycarbonylamino substituents () may alter solubility or bioavailability compared to the bulkier isoxazole amide .
Research Findings and Data Gaps
- Structural Characterization: No crystallographic data are provided, though programs like SHELXL () are widely used for such analyses in related compounds .
- Biological Data : Absent in the provided evidence; future studies should evaluate enzymatic inhibition, cytotoxicity, or antimicrobial efficacy.
- Comparative Solubility/Stability: Limited data on physicochemical properties necessitate experimental validation.
Biological Activity
Ethyl 2-(2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 350.37 g/mol. Its structure features an isoxazole ring, a thiazole moiety, and an ethyl acetate group, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler isoxazole and thiazole derivatives. For instance, the reaction of 5-methyl-3-phenylisoxazole with appropriate thiazole derivatives and subsequent acylation can yield the target compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing isoxazole and thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole derivatives showed IC50 values indicating potent antiproliferative activity in HCT116 cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.66 | HCT116 |
| Compound B | 0.85 | MCF7 |
These findings suggest that the structural components of this compound may enhance its anticancer efficacy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that similar derivatives possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Some studies suggest that thiazole-containing compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Anticancer Properties : A recent study investigated the effects of a series of isoxazole-thiazole hybrids on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in vitro .
- Antimicrobial Evaluation : Another research article focused on the antimicrobial activities of thiazole derivatives, reporting that compounds structurally related to this compound showed promising results against Gram-positive and Gram-negative bacteria .
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
